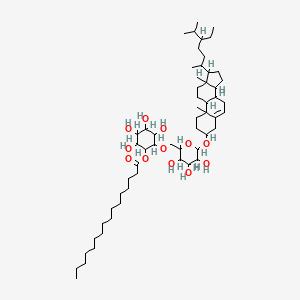

Sitoindoside IV

Descripción

Contextualization within the Class of Glycowithanolides

Sitoindoside IV is classified within the broader group of glycowithanolides. Glycowithanolides are defined as glycolides found in Withania somnifera and are a class of steroidal lactones derived from an ergostane skeleton. These compounds often feature a β-D-glucopyranose unit linked glycosidically at positions C-3 or C-27 of the steroidal structure.

Sitoindosides, including this compound, are specifically recognized as immunostimulatory saponins. They represent a type of withanolide characterized by the presence of a glucose molecule, typically at carbon 27. Other notable members of this class, such as Sitoindosides VII, VIII, IX, and X, are also considered glycowithanolides. Sitoindosides VII and VIII are known as acyl steryl glucosides, while Sitoindosides IX and X are glycosylated derivatives of withaferin A. The inclusion of this compound as an acylsterylglycoside further solidifies its position within this important class of natural compounds. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| PubChem CID | 127197 | nih.gov |

| Molecular Formula | C₅₇H₁₀₀O₁₂ | nih.govunileon.es |

| CAS Number | 98941-86-7 | nih.govunileon.es |

| IUPAC Name | [2-[[6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5,6-tetrahydroxycyclohexyl] hexadecanoate | nih.govunileon.es |

| Molecular Weight | 977.4 g/mol | unileon.es |

Historical Perspective of Phytochemical Investigations Pertaining to Sitoindosides

Early phytochemical investigations of W. somnifera aimed to identify the active constituents responsible for these traditional therapeutic effects. These studies led to the isolation and characterization of a diverse array of compounds, including steroidal lactones, alkaloids, saponins, flavonoids, tannins, and carbohydrates, with a particular focus on withanolides and sitoindosides. The isolation of specific sitoindosides, such as Sitoindosides VII, VIII, IX, and X, marked significant milestones in understanding the plant's chemical complexity. For instance, Sitoindosides VII and VIII were among the first to be evaluated for their anti-stress properties, providing a scientific basis for the traditional adaptogenic uses of W. somnifera. Sitoindoside I has also been isolated and studied, notably from Thalia geniculata and Musa paradisiaca. These historical investigations laid the groundwork for modern research into the specific mechanisms and applications of individual sitoindosides like this compound.

Current Research Landscape and Emerging Trends for the Compound

The current research landscape for this compound and related glycowithanolides continues to expand, focusing on elucidating their diverse biological activities and potential therapeutic applications. Glycowithanolides are broadly recognized for their immunomodulatory, antioxidative, and anti-inflammatory properties.

Specific research findings highlight the following activities:

Antioxidant Activity : Glycowithanolides, including Sitoindosides VII-X and withaferin A, have demonstrated significant antioxidant effects. Studies have shown their ability to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in rat brain tissues. This suggests a role in mitigating oxidative stress.

Immunomodulatory Effects : this compound has been specifically shown to activate peritoneal macrophages, indicating its potential to modulate immune responses. nih.gov Similarly, Sitoindosides IX and X have been observed to induce significant mobilization and activation of peritoneal macrophages, further supporting the immunostimulatory nature of this compound class.

Neuroprotective and Cognition-Facilitating Effects : The broader class of glycowithanolides has been associated with cognition-facilitating effects. Withanolide glycosides, such as withanosides, have also been reported to exhibit anti-Alzheimer's, anti-stress, and neuroprotective activities.

Anti-stress/Adaptogenic Activity : Consistent with the traditional uses of Withania somnifera, sitoindosides, including Sitoindosides VII-X, have shown anti-stress activity in various experimental models.

Hepatoprotective Effects : Research has indicated that glycowithanolides (specifically Sitoindosides VII-X and withaferin A) can offer protective effects against iron-induced hepatotoxicity in rats, suggesting their potential in liver health.

Table 2: Reported Biological Activities of this compound and Related Glycowithanolides

| Biological Activity | Specific Compounds/Class | Research Context | Source |

| Immunomodulatory | This compound | Activation of peritoneal macrophages | nih.gov |

| Sitoindosides IX, X | Mobilization and activation of peritoneal macrophages | ||

| Glycowithanolides | General immunostimulatory properties | ||

| Antioxidant | Sitoindosides VII-X, Withaferin A | Increase in SOD, CAT, GPX activity in rat brain | |

| Neuroprotective | Glycowithanolides, Withanosides | Cognition-facilitating, anti-Alzheimer's, anti-stress effects | |

| Anti-stress | Sitoindosides VII-X | Adaptogenic activity in experimental models | |

| Hepatoprotective | Glycowithanolides (Sitoindosides VII-X, Withaferin A) | Protection against iron-induced hepatotoxicity in rats |

Emerging trends in the research of this compound and other natural products involve the increasing use of in silico (computational) approaches. These advanced methods are employed for identifying, characterizing, and analyzing plant compounds, predicting their activities, and understanding their roles in plant biology and human health. The growing global demand for Withania somnifera as a natural health supplement continues to stimulate scientific investigations aimed at validating its health claims and ensuring the efficacy of its active constituents, including this compound. Further research is essential to fully elucidate the mechanisms of action and to establish the comprehensive therapeutic potential of these compounds.

Propiedades

Número CAS |

98941-86-7 |

|---|---|

Fórmula molecular |

C57H100O12 |

Peso molecular |

977.4 g/mol |

Nombre IUPAC |

[2-[[6-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5,6-tetrahydroxycyclohexyl] hexadecanoate |

InChI |

InChI=1S/C57H100O12/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(58)69-54-51(64)49(62)48(61)50(63)53(54)66-34-44-46(59)47(60)52(65)55(68-44)67-39-29-31-56(6)38(33-39)25-26-40-42-28-27-41(57(42,7)32-30-43(40)56)36(5)23-24-37(9-2)35(3)4/h25,35-37,39-44,46-55,59-65H,8-24,26-34H2,1-7H3 |

Clave InChI |

IWPRSBXDWFAINE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(C(C1OCC2C(C(C(C(O2)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCC(CC)C(C)C)C)C)O)O)O)O)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(C(C1OCC2C(C(C(C(O2)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCC(CC)C(C)C)C)C)O)O)O)O)O)O)O |

Sinónimos |

3-(2''-O-palmitoyl-myo-inosityl-(1''-6')-glucopyranoside)sitosterol sitoindoside IV sitoindoside-IV |

Origen del producto |

United States |

Natural Occurrence and Chemodiversity

Primary Botanical Sources

Sitoindoside IV has been identified in several plant species, with Withania somnifera being a particularly significant source.

Withania somnifera (Ashwagandha) as a Significant Source

Withania somnifera, commonly known as Ashwagandha or Indian ginseng, is a well-known medicinal plant in Ayurvedic tradition. oup.comnih.govacs.org It is a rich source of various secondary metabolites, including withanolides and their glycosylated forms, known as sitoindosides. oup.comnih.govthieme-connect.com this compound is among the compounds found in Withania somnifera roots. researchgate.net The plant produces over 40 unique withanolides and several glycosylated forms, including sitoindosides, which accumulate in different parts of the plant. oup.com

Identification in Other Plant Species (e.g., Musa paradisiaca)

Beyond Withania somnifera, this compound has also been isolated from other plant species. Notably, it has been identified in Musa paradisiaca Linn., commonly known as plantain or banana. thieme-connect.comjapsonline.comsaudijournals.comphytopharmajournal.comknapsackfamily.com Researchers have isolated this compound, along with other acyl steryl glycosides, from the peeled fruits of Musa paradisiaca. thieme-connect.comjapsonline.comsaudijournals.comphytopharmajournal.com

Biosynthetic Pathways and Metabolic Precursors

The biosynthesis of complex plant natural products like this compound involves intricate metabolic pathways, often stemming from common precursors.

Overview of Steroidal Lactone and Glycoside Biosynthesis

This compound, as an acyl steryl glycoside, is derived from steroidal lactones (specifically, withanolides) and involves glycosylation. oup.comresearchgate.netnih.govbiorxiv.org Withanolides are C28-steroidal lactone triterpenoids, synthesized via the mevalonate (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. oup.comresearchgate.netfrontiersin.org These pathways provide the isoprene units (isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)) that are precursors for triterpenoid biosynthesis. oup.comresearchgate.netfrontiersin.org

The biosynthesis of withanolides is hypothesized to proceed through the universal sterol pathway, where sterol precursors undergo modifications such as hydroxylation, oxidation, cyclization, and glycosylation. nih.gov A central intermediate in withanolide biosynthesis is 24-methylenecholesterol, which is believed to be derived from cycloartenol. oup.comnih.govpnas.org

Glycoside biosynthesis generally involves the condensation of a sugar and an acceptor unit (aglycone). pharmacy180.com This process typically begins with sugar phosphates binding to uridine triphosphate (UTP) to form sugar-uridine diphosphate sugar complexes. pharmacy180.com These sugar nucleotide complexes then react with acceptor units, leading to glycoside production. pharmacy180.com Subsequent enzymatic reactions can add further sugar units, forming di-, tri-, or tetraglycosides. pharmacy180.com

Proposed Enzymatic Steps in Glycowithanolide Formation

The formation of glycowithanolides, such as this compound, involves the glycosylation of withanolides. biorxiv.orgtandfonline.comresearchgate.net The initial steps of withanolide biosynthesis involve enzymes from the MVA and MEP pathways. Key enzymes include:

Acetyl-CoA thiolase and HMG-CoA synthase in the MVA pathway, leading to HMG-CoA formation. nih.gov

HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase) , which converts HMG-CoA into mevalonate, a crucial step in the MVA pathway. frontiersin.org

DXS (1-deoxy-D-xylulose 5-phosphate synthase) and DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase) in the MEP pathway, which convert pyruvate and glyceraldehyde 3-phosphate into 1-deoxy-D-xylulose 5-phosphate (DXP) and then to MEP. nih.gov

FPPS (Farnesyl diphosphate synthase) , which catalyzes the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP). nih.gov

SQS (Squalene synthase) , which catalyzes the head-to-head condensation of two FPP molecules to produce squalene. nih.govresearchgate.net

Squalene epoxidase (SQE) , which epoxidizes squalene to squalene 2,3-epoxide. nih.gov

Cycloartenol synthase (CAS) , which catalyzes a ring closure reaction on squalene 2,3-epoxide to form cycloartenol. frontiersin.orgnih.gov

From cycloartenol, 24-methylenecholesterol is proposed as a central intermediate. oup.comnih.govpnas.org A pivotal step in withanolide biosynthesis is the isomerization of 24-methylenecholesterol to 24-methyldesmosterol, catalyzed by a sterol Δ24-isomerase (24ISO). pnas.orgpnas.org This enzyme is considered a committing step for the biosynthesis of this diverse class of plant natural products. pnas.org Subsequent reactions involve hydroxylation at C-22 and δ-lactonization between C-22 and C-26 of 24-methylenecholesterol, leading to the formation of withanolides. nih.govnih.gov Glycosylation, mediated by glycosyltransferases (GTs), is a crucial final modification step that transforms withanolides into glycowithanolides like this compound. biorxiv.orgtandfonline.comresearchgate.net Sterol glycosyltransferases (SGTs) are responsible for attaching carbohydrate moieties to aglycone sterol acceptor molecules. tandfonline.comresearchgate.net

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of withanolides and glycowithanolides is tightly regulated at the genetic level. oup.comresearchgate.netnih.gov Understanding the complete genetic architecture, including enzymatic and regulatory genes, is crucial for elucidating the pathway. nih.gov

Studies have shown that the expression of genes involved in the MVA and MEP pathways, such as HMGR, DXR, FPPS, and CAS, correlates with withanolide production. frontiersin.orgnih.govresearchgate.net For instance, overexpression of CAS in W. somnifera hairy root cultures enhanced withanolide production. frontiersin.org Similarly, increased expression of DXR and HMGR promotes withanolide content in leaf tissues under certain conditions. frontiersin.org

Sterol glycosyltransferases (SGTs), particularly WsSGTL1 in Withania somnifera, play a role in the glycosylation of withanolides and sterols, leading to glycowithanolides and glycosylated sterols, respectively. tandfonline.comresearchgate.net Silencing of WsSGTL1 has been shown to reduce the levels of withanoside V (a glycowithanolide) while increasing the content of withanolides, suggesting its involvement in the glycosylation pattern. tandfonline.com Furthermore, down-regulation of WsSGTLs members can positively affect upstream genes of the MVA pathway, indicating a regulatory feedback mechanism. nih.govresearchgate.net

The identification of a sterol Δ24-isomerase (24ISO) as a key enzyme in withanolide biosynthesis, originating from a DWF1 paralog after gene duplication events in Solanoideae plants, highlights the evolutionary aspect of these pathways. pnas.orgpnas.org These findings pave the way for targeted manipulations to enhance withanolide yields. pnas.org

Extraction, Isolation, and Purification Methodologies

Advanced Extraction Techniques from Plant Biomass

The primary source for sitoindosides, including Sitoindoside IV, is the plant Withania somnifera, also known as Ashwagandha. mdpi.comnih.gov The extraction process aims to efficiently remove these compounds from the plant material, typically the roots. nih.gov

Solvent extraction is a fundamental technique for isolating sitoindosides from plant material. The choice of solvent is critical and is guided by the polarity of the target compounds. Research indicates that aqueous alcoholic solvents are particularly effective for extracting withanolides and their glycosides, a class to which sitoindosides belong. oup.com

Optimization strategies often involve varying the solvent composition, temperature, and extraction time to maximize the yield. For instance, studies on Withania somnifera have compared the efficacy of different solvents, including hexane, chloroform, ethyl acetate, and various compositions of aqueous methanol. oup.comnih.gov It has been observed that different aqueous alcoholic compositions can maximize either the total extract yield or the content of specific withanolides. oup.comnih.gov For example, a 50:50 (v/v) aqueous alcoholic solvent may yield the maximum extract, while a 70:30 (v/v) composition might be optimal for the total withanolide content. oup.comnih.gov The refluxing method is often chosen for extraction optimization. oup.com

| Solvent/Solvent System | Key Findings/Observations | Reference |

|---|---|---|

| Aqueous Methanol (various compositions) | Aqueous methanolic fractions show higher quantities of metabolites compared to other solvents. oup.com | oup.com |

| Methanol-Water (1:1) | Found to be the most effective for extracting withaferin A, a related withanolide. thieme-connect.com | thieme-connect.com |

| Hexane, Chloroform, Ethyl Acetate, Methanol | Comparative studies show varying efficiencies for extracting withanolides and phenolics. oup.comnih.gov Chloroform and ethyl acetate yielded the highest concentrations of phenolics and three specific withanolides, respectively. nih.govresearchgate.net | oup.comnih.govresearchgate.net |

| Petroleum Ether and Acetone | Used for the extraction and isolation of phytochemicals from the roots of W. somnifera. nih.gov | nih.gov |

Supercritical fluid extraction (SFE) presents a green and efficient alternative to traditional solvent extraction. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), which exhibits properties of both a liquid and a gas. ajgreenchem.com SFE with CO2 is advantageous due to its non-toxic nature, and the ease with which the solvent can be removed from the extract. ajgreenchem.com

The efficiency of SFE is influenced by parameters such as pressure, temperature, and the potential use of co-solvents. ajgreenchem.com For instance, the extraction of compounds from Schinus molle L. was performed at a temperature of 323.15 K with pressures ranging from 9 to 20 MPa. scielo.br In another application, defatting of maize germ was achieved using CO2 extraction at 350 bar and a vessel temperature of 40–53°C. nih.gov While specific SFE protocols for this compound are not extensively detailed in the provided results, the technique is noted for its ability to extract related compounds like withanolides. nih.govmedcraveonline.com

Solvent Extraction Optimization Strategies

Chromatographic Separation and Enrichment Strategies

Following the initial extraction, a series of chromatographic techniques are employed to separate this compound from the complex mixture of other phytochemicals.

Preparative column chromatography is a cornerstone for the large-scale purification of natural products. sorbtech.com This technique relies on the differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that flows through it. drawellanalytical.com

For the isolation of sitoindosides and related compounds, silica gel is a commonly used stationary phase. nih.govbiocrick.comresearchgate.net The separation is achieved by eluting the column with a gradient of solvents, progressively increasing the polarity to release compounds with varying affinities for the stationary phase. Sephadex LH-20 is another stationary phase utilized in the purification process, often in conjunction with silica gel chromatography. researchgate.net

| Stationary Phase | Application in Isolation | Reference |

|---|---|---|

| Silica Gel | Widely used for the initial fractionation and purification of crude extracts containing sitoindosides and other withanolides. nih.govbiocrick.comresearchgate.net | nih.govbiocrick.comresearchgate.net |

| Sephadex LH-20 | Often used as a subsequent purification step after silica gel chromatography to further separate compounds. researchgate.net | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and quantification of this compound. nih.goviau.ir This technique offers high resolution and sensitivity, allowing for the separation of closely related compounds. nih.gov

Reversed-phase HPLC is the most common mode used for the analysis of withanolides and their glycosides. nih.govresearchgate.net In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with the addition of an acid like acetic acid to improve peak shape. researchgate.netjchps.com

A validated HPLC-PDA (Photodiode Array) method has been developed for the simultaneous analysis of several withanolides, including withanosides IV and V, which are structurally related to sitoindosides. thieme-connect.com This method allows for the chemical fingerprinting and quality control of Withania somnifera extracts. oup.comnih.gov Furthermore, ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) has been employed for the pharmacokinetic study of withanosides, including withanoside IV, demonstrating the power of these advanced analytical techniques. nih.gov

| Column | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Reversed-phase C18 | Acetonitrile: Water (45:55 v/v) | Photodiode Array (PDA) | researchgate.net |

| Reversed-phase C18 (5 µm, ODS3 4.6 × 250 mm) | Solvent gradient | UV at 254 nm | nih.gov |

| ZORBAX SB-C18 (5-μm, 4.6 mm × 150 mm) | Water and Acetonitrile gradient | 254 nm | nih.gov |

| UHPLC-PDA | Not specified | PDA | acs.org |

Droplet Countercurrent Chromatography (DCCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative scale separation of polar compounds like glycosides. wikipedia.orgscispace.com This method avoids the use of a solid stationary phase, thereby eliminating the issue of irreversible adsorption of the sample. iau.ir

DCCC operates by partitioning solutes between a stream of droplets of a mobile phase and a column of a surrounding stationary liquid phase. nih.gov The separation is based on the differential partition coefficients of the compounds between the two immiscible liquid phases. wikipedia.org Solvent systems for DCCC often contain chloroform, methanol, and water. wikipedia.org For instance, the solvent system chloroform-methanol-water (5:5:3) has been used for the separation of anthraquinone glycosides. wur.nl Although the direct application of DCCC for the isolation of this compound is not explicitly detailed in the provided search results, its successful use in separating various other glycosides from crude plant extracts highlights its potential applicability. wikipedia.orgscispace.com

Reversed-Phase Chromatography Techniques

Reversed-phase chromatography (RPC) is a cornerstone in the purification of this compound. This technique separates molecules based on their hydrophobicity. In RPC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. researchgate.net Molecules with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later than less hydrophobic molecules. tosohbioscience.com

A common application involves the use of a C18 column, which has octadecylsilane bonded to a silica gel support, providing a nonpolar environment. hplc.eu The separation process is typically initiated with a highly polar mobile phase, often a mixture of water and a polar organic solvent like methanol or acetonitrile. researchgate.net

To elute the retained compounds, the polarity of the mobile phase is gradually decreased by increasing the concentration of the organic solvent. This change in the mobile phase composition reduces the hydrophobic interactions between the analyte and the stationary phase, allowing the compounds to be eluted. tosohbioscience.com The more hydrophobic a compound is, the higher the concentration of organic solvent required for its elution. tosohbioscience.com

For the isolation of withanolides and sitoindosides, including this compound, a gradient elution is often employed. For instance, a mobile phase gradient could start with a high percentage of water (with a small amount of acid like acetic acid or phosphoric acid for better peak shape) and gradually increase the percentage of acetonitrile or methanol. This allows for the sequential elution of compounds with increasing hydrophobicity. A typical gradient might run from a low to a high concentration of acetonitrile over a period of 30 to 60 minutes. ekb.egnih.gov

Preparative High-Performance Liquid Chromatography (HPLC) is frequently the final step to achieve high purity of this compound. google.com After initial fractionation of the crude plant extract using methods like silica gel flash chromatography, the fraction containing this compound is subjected to preparative HPLC on a C18 column. google.com The elution of a single UV-absorbing peak at various wavelengths is an indicator of the compound's homogeneity. google.com

Purity Assessment and Homogeneity Determination of Isolated Compound

Ensuring the purity and homogeneity of the isolated this compound is critical for its accurate characterization and subsequent use in research. A combination of chromatographic and spectroscopic methods is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity. The isolated compound is analyzed on an analytical HPLC system, often using a C18 column and a diode-array detector (DAD). nih.gov A single, sharp, and symmetrical peak in the chromatogram at the expected retention time for this compound suggests a high degree of purity. The homogeneity of the peak can be further confirmed by comparing the UV spectra across the peak, which should be consistent. ekb.egacs.org The purity is often expressed as a percentage, calculated based on the peak area of the compound relative to the total area of all peaks in the chromatogram. Purity levels of over 90% are commonly reported for commercially available standards of this compound. jddtonline.info

To further validate the identity and purity, High-Resolution Mass Spectrometry (HRMS) is utilized. This technique provides a highly accurate mass measurement of the molecule, which can be used to confirm its elemental composition. For sitoindoside-like compounds, mass spectrometry can reveal characteristic fragmentation patterns, such as the loss of the glucose moiety. nih.govgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed structural information. nih.govnih.gov The presence of a single set of signals corresponding to the known structure of this compound and the absence of significant impurity signals confirm the compound's identity and high purity. nih.gov

The table below summarizes the analytical techniques and typical parameters used in the purity assessment of this compound and related compounds.

| Analytical Technique | Stationary Phase/Column | Mobile Phase (Typical) | Detection | Purpose |

| HPLC | Reversed-Phase C18 | Gradient of Water and Acetonitrile/Methanol | UV-DAD | Purity assessment, quantification |

| HRMS | - | - | Mass Analyzer (e.g., Q-TOF) | Molecular formula determination, structural confirmation |

| NMR | - | Deuterated Solvents (e.g., DMSO-d6) | - | Structural elucidation, purity confirmation |

Table 1: Analytical Methods for Purity Assessment of this compound

In a specific study, the purity of withanoside IV (a synonym for this compound) was reported to be greater than or equal to 95.00%. researchgate.net Another study developing a UHPLC-PDA method for the quantification of 11 withanosides and withanolides, including withanoside IV, reported limits of detection and quantification in the range of 0.213–0.362 µg/mL and 0.646–1.098 µg/mL, respectively, with good precision and accuracy. acs.org The recovery percentages for the analytes were between 84.77% and 100.11%. acs.org

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis for Definitive Structure Determination

Spectroscopic methods are indispensable tools in organic chemistry for identifying and confirming the structure of natural products. For a large and intricate molecule like Sitoindoside IV (molecular formula C₅₇H₁₀₀O₁₂; molecular weight 977.4 g/mol ), a multi-technique approach is essential for a complete structural assignment. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is paramount for elucidating the intricate carbon-hydrogen framework and connectivity of this compound. 1D NMR spectra, specifically ¹H NMR and ¹³C NMR, provide initial insights into the types of protons and carbons present and their chemical environments. sigmaaldrich.comoregonstate.edu For instance, the presence of various methyl, methylene, methine, and oxygenated carbons and protons can be identified by their characteristic chemical shifts.

For complex natural products like steroid glycosides, 2D NMR experiments are critical. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish proton-proton and proton-carbon connectivities over one, two, and three bonds. uncg.eduresearchgate.net For example, COSY experiments reveal scalar couplings between adjacent protons, allowing for the mapping of spin systems. HSQC correlates proton and carbon signals directly bonded to each other, assigning specific protons to their respective carbons. HMBC is particularly valuable for identifying long-range correlations (typically 2-3 bonds), which are crucial for connecting different fragments of the molecule, such as the steroidal core to the sugar moieties and the fatty acyl chain. uncg.eduresearchgate.net

While specific ¹H and ¹³C NMR chemical shift data for this compound are not explicitly available in the provided search results, such data for related compounds like Sitoindoside I and IX, or other withanolides, would typically show distinct signals for the steroidal nucleus, the sugar unit (e.g., glucopyranoside, myo-inositol), and the palmitoyl fatty acyl chain. uncg.edunih.gov The anomeric proton and carbon signals of the glycosidic linkage are particularly diagnostic for determining the sugar type and its anomeric configuration.

Mass spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of this compound, as well as providing information about its fragmentation pathways. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly used for such polar and thermolabile compounds, providing precise molecular weight measurements that confirm the molecular formula (C₅₇H₁₀₀O₁₂) and exact mass (976.72147862 Da for the neutral molecule). nih.govresearchgate.netucdavis.edu

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum reveals vibrational modes of different bonds within the molecule. pg.edu.plresearchgate.netvscht.cz For a steroid glycoside with a fatty acyl chain, expected absorption bands would include:

Broad absorption around 3300-3500 cm⁻¹ due to O-H stretching from the hydroxyl groups in the sugar and steroidal moieties.

Strong absorption around 1730-1750 cm⁻¹ characteristic of the C=O stretching of the ester carbonyl group in the palmitoyl moiety.

C-H stretching vibrations in the 2850-3000 cm⁻¹ region, indicative of aliphatic CH₂, CH₃ groups.

C-O stretching vibrations in the 1000-1200 cm⁻¹ range, characteristic of alcohol and ether linkages within the sugar and steroidal parts.

Aromatic C=C stretching vibrations if aromatic rings are present, though this compound is primarily aliphatic and alicyclic.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems and chromophores. libretexts.orgethz.ch Given the structure of this compound, which lacks extensive conjugated double bonds or aromatic systems, its UV-Vis spectrum would likely show only end-absorption or weak absorption bands in the lower UV region, primarily due to isolated double bonds or n→π* transitions of carbonyl groups if present in the steroidal core. jocpr.com The absence of strong absorption in the visible region would indicate that the compound is colorless.

Single Crystal X-ray Crystallography is considered the most definitive method for determining the absolute configuration and three-dimensional structure of a crystalline compound. pg.edu.plrsc.orgresearchgate.netgoogle.comlibretexts.org By analyzing the diffraction pattern produced when X-rays interact with the ordered array of molecules in a crystal, the precise atomic positions and connectivity can be determined. pg.edu.pl This technique can unequivocally establish the stereochemistry of all chiral centers within this compound, provided a suitable single crystal can be grown. However, growing high-quality single crystals of large, flexible natural products like this compound can be challenging due to their conformational flexibility and numerous rotatable bonds. nih.gov For related withanolides, X-ray crystallography has been successfully used to confirm structures and absolute configurations.

Circular Dichroism (CD) for Stereochemical Assignment

Chemical Derivatization for Structural Confirmation

Chemical derivatization plays a complementary role to spectroscopic methods in structural confirmation. By selectively modifying specific functional groups, changes in spectroscopic data (e.g., NMR chemical shifts, MS fragmentation patterns) can be observed, providing additional evidence for the presence and location of these groups. For steroid glycosides like this compound, common derivatization strategies might include:

Acetylation or methylation of hydroxyl groups: This can simplify NMR spectra by removing exchangeable protons and shifting proton and carbon signals of the derivatized carbons, aiding in their assignment and confirming the number of hydroxyl groups.

Hydrolysis of glycosidic or ester linkages: This allows for the isolation and characterization of the individual aglycone (steroidal part) and sugar/fatty acid components. For example, enzymatic hydrolysis can selectively cleave glycosidic bonds, yielding the aglycone and free sugar, which can then be separately characterized by MS and NMR. researchgate.net For Sitoindoside IX, deacylation with methanol-NaOMe yielded methyl esters of palmitic and stearic acids and the corresponding glycoside, demonstrating the utility of such transformations. jst.go.jp This approach confirms the nature of the sugar and fatty acid moieties and their attachment points.

These derivatization reactions, coupled with subsequent spectroscopic analysis of the derivatives, provide robust evidence to corroborate the structure deduced from initial spectroscopic data.

Pre-clinical Biological Activities and Elucidation of Molecular Mechanisms

Immunomodulatory Effects

Sitoindoside IV has demonstrated significant effects on the immune system, particularly in modulating the activity of macrophages and other components of both cellular and humoral immunity.

Research has shown that this compound, isolated from Musa paradisiaca, can produce a statistically significant mobilization and activation of peritoneal macrophages in mice. thieme-connect.com This increased cellular activity is indicated by an elevated protein/DNA ratio in the collected macrophage samples. thieme-connect.comthieme-connect.com Furthermore, studies have noted that the incorporation of ³H-thymidine in macrophages was significant, suggesting that DNA synthesis was associated with dividing cells. thieme-connect.com This effect on macrophage mobilization was observed to be persistent for up to four days after administration. thieme-connect.comthieme-connect.com

Table 1: Effect of this compound on Peritoneal Macrophage Mobilization and Activation

| Parameter | Observation | Reference |

|---|---|---|

| Macrophage Mobilization | Statistically significant increase in peritoneal macrophages. | thieme-connect.com |

| Macrophage Activation | Increased protein/DNA ratio, indicating heightened cellular activity. | thieme-connect.comthieme-connect.com |

| Cell Division | Significant incorporation of ³H-thymidine, suggesting DNA synthesis. | thieme-connect.com |

| Duration of Effect | Persistent macrophage mobilization for up to 4 days. | thieme-connect.comthieme-connect.com |

In addition to activating and mobilizing macrophages, this compound has been found to enhance their phagocytic activity. This is a crucial function of macrophages in clearing damaged tissue and pathogens. The enhancement of phagocytosis by macrophages has been reported in studies investigating the immunomodulatory effects of compounds from Withania somnifera, which also produces sitoindosides. scispace.com The increased phagocytic activity is considered a key aspect of the immunomodulatory role of these compounds. scispace.com

This compound's immunomodulatory effects extend to broader aspects of the immune system, influencing both cellular and humoral immunity in animal models. Cellular immunity involves the activation of phagocytes, antigen-specific cytotoxic T-lymphocytes, and the release of various cytokines in response to an antigen. Humoral immunity, on the other hand, is mediated by macromolecules found in extracellular fluids, such as secreted antibodies. Studies have shown that immunomodulatory agents can enhance both non-specific and specific immune responses. openveterinaryjournal.com While direct studies detailing the comprehensive impact of isolated this compound on the full spectrum of cellular and humoral components are specific, the observed activation of macrophages, which are key players in both arms of the immune system, suggests a broad-ranging influence. thieme-connect.comscispace.com For instance, macrophages are involved in antigen presentation to T-cells (cellular immunity) and can be activated by T-helper cells to destroy pathogens. They also play a role in the humoral response by phagocytosing antibody-coated pathogens. The ability of this compound to stimulate macrophages points towards its potential to influence these interconnected immune pathways.

Enhancement of Phagocytic Activity of Macrophages

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties, which are often linked to its immunomodulatory activities.

Preclinical studies have demonstrated that compounds with similar structures and from related plant sources can inhibit the production of key inflammatory mediators. For example, various natural compounds have been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. frontiersin.orgnih.govnih.gov This inhibition is a critical mechanism for controlling the inflammatory response. The overproduction of NO and PGE2 is a hallmark of chronic inflammatory conditions. The ability to reduce the levels of these mediators is a key indicator of a compound's anti-inflammatory potential.

Table 2: Anti-inflammatory Mechanisms of Related Compounds

| Mechanism | Effect | Reference |

|---|---|---|

| Inhibition of Inflammatory Mediators | Suppression of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production. | frontiersin.orgnih.govnih.gov |

| Enzyme Downregulation | Decreased expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). | frontiersin.orgresearchgate.netresearchgate.netmdpi.com |

Downregulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

Antioxidant Activity

This compound has been evaluated for its antioxidant properties through various mechanisms, including its ability to scavenge free radicals, enhance the body's natural antioxidant defenses, and protect against cellular damage from oxidative stress.

The capacity of this compound to directly neutralize reactive oxygen species (ROS) has been investigated in cell-based assays. In one study comparing the effects of different Withania somnifera derivatives on cells treated with amyloid-β, this compound was shown to contribute to a reduction in ROS production. nih.gov However, its activity was found to be less potent than that of other withanolides, such as withanolide A and withanolide B, which were more effective in reducing ROS. nih.gov While general extracts of Withania somnifera have demonstrated free radical scavenging activity in assays like the 2,2-diphenyl-1-picryhydrazyl (DPPH) test, specific studies detailing the direct DPPH radical scavenging capacity of isolated this compound are not extensively covered in the provided literature. nih.govresearchgate.net

Research suggests that compounds from Withania somnifera can bolster the body's intrinsic antioxidant defenses. Studies on a group of active compounds known as glycowithanolides, which includes sitoindosides, have demonstrated an ability to increase the activity of key antioxidant enzymes. nih.gov Administration of Withania somnifera glycowithanolides in animal models was found to reverse stress-induced decreases in the activities of catalase (CAT) and glutathione peroxidase (GPX) in the brain. nih.gov It also helped normalize the activity of superoxide dismutase (SOD). nih.gov A systematic review of rodent models confirmed that treatment with W. somnifera had a protective effect on brain oxidative stress, which corrected abnormal activity levels of SOD and catalase. nih.gov While these findings point to the antioxidant potential of the broader class of glycowithanolides, the precise, isolated effect of this compound on these enzyme systems requires further specific investigation.

This compound has been examined for its ability to protect against lipid peroxidation, a key process in cellular injury caused by oxidative stress. In a model system using large unilamellar vesicles, this compound demonstrated a modest inhibitory effect on lipid peroxidation. nih.govgoogle.com Its activity was notably less pronounced compared to other related compounds isolated from Withania somnifera. nih.govgoogle.com

Table 1: Comparative Inhibition of Lipid Peroxidation by Withanosides

| Compound | Concentration | Inhibition of Lipid Peroxidation (%) |

| This compound (Withanoside IV) | 100 µg/mL | 25% |

| Withanoside V | 10 µg/mL | 82.5% |

| Withanoside VI | 50 µg/mL | 86% |

| Data sourced from in vitro lipid peroxidation assays. nih.govgoogle.com |

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX))

Neuroprotective and Central Nervous System (CNS) Effects

A significant area of preclinical research on this compound has focused on its potential neuroprotective properties.

This compound has shown promise in mitigating neuronal damage and dysfunction in various experimental models of neurodegeneration. In animal models of Alzheimer's disease using amyloid-β (Aβ) peptide to induce neurotoxicity, oral administration of this compound was found to significantly improve memory deficits. nih.govscispace.com Furthermore, the treatment helped prevent the Aβ-induced loss of axons, dendrites, and synapses in the cortex and hippocampus. nih.govjst.go.jp

In vitro studies using cultured rat cortical neurons have corroborated these findings. This compound was observed to induce neurite outgrowth. nih.gov When neurons were damaged by exposure to Aβ(25-35), treatment with this compound's active metabolite, sominone, led to significant regeneration of axons and dendrites, as well as synaptic reconstruction. nih.govresearchgate.net These results suggest that this compound may act as a prodrug that is converted to sominone, which then exerts neuro-regenerative effects. nih.govresearchgate.net

Table 2: Summary of Preclinical Neuroprotective Studies on this compound

| Model Type | Experimental Model | Key Findings | Reference(s) |

| In Vivo | Aβ(25-35)-injected mice (Alzheimer's model) | Improved memory deficits; prevented loss of axons, dendrites, and synapses. | nih.govscispace.comjst.go.jp |

| In Vitro | Cultured rat cortical neurons | Induced neurite outgrowth. | nih.gov |

| In Vitro | Aβ(25-35)-damaged rat cortical neurons | The metabolite sominone induced axonal and dendritic regeneration and synaptic reconstruction. | nih.govresearchgate.net |

Promotion of Neurite Outgrowth and Axonal/Dendritic Regeneration

This compound, a glycowithanolide derived from Withania somnifera, has demonstrated significant potential in promoting the growth and regeneration of neuronal projections, a critical aspect of neural repair. Research indicates that withanoside IV, a closely related compound, and its active metabolite, sominone, play a crucial role in these neuro-regenerative processes. nih.govnih.gov

Studies on cultured rat cortical neurons have shown that withanoside IV can induce neurite outgrowth. scispace.com Furthermore, oral administration of withanoside IV has been found to significantly improve memory deficits in animal models by preventing the loss of axons and dendrites. scispace.com The primary metabolite of withanoside IV, sominone, has been identified as a key player in these effects. nih.govscispace.com Sominone significantly induces both axonal and dendritic regeneration and promotes synaptic reconstruction in cultured rat cortical neurons that have been damaged. nih.govscispace.com

The process of neuritogenesis, which includes the branching of neurites followed by the elongation of axons and dendritic arborization, is fundamental for the restoration of neuronal circuits after injury. mdpi.com The ability of compounds like this compound and its related molecules to stimulate neurite outgrowth suggests their potential therapeutic value in addressing neuronal damage. mdpi.com The regeneration of axons is a complex process, and overcoming inhibitory factors is a major challenge. Research has shown that modulating intracellular signaling pathways, such as those involving cyclic AMP (cAMP), can promote axonal regeneration. frontiersin.org While the precise mechanism of this compound is still under investigation, its observed effects on neurite and axonal growth align with the broader goal of enhancing the intrinsic regenerative capacity of neurons. frontiersin.orgbiorxiv.org

Table 1: Effects of Sominone (Metabolite of Withanoside IV) on Neurite Outgrowth

| Concentration of Sominone | Effect on Axon Length | Effect on Dendrite Length |

|---|---|---|

| 0.001–10 µM | Significant, dose-dependent increase | Significant, dose-dependent increase |

| 0.1 µM | Maximum effective dose for axon extension | - |

| 1 µM | - | Maximum effective dose for dendrite extension |

Data derived from studies on cultured rat cortical neurons. nih.gov

Modulation of Neurotransmitter Systems (e.g., Muscarinic Acetylcholine Receptor Capacity, GABAergic, Serotonergic Pathways)

This compound and related compounds from Withania somnifera have been shown to modulate various neurotransmitter systems, which may underlie their cognitive-enhancing effects.

Cholinergic System: Research indicates that sitoindosides VII-X can influence cholinergic markers in the brain. scispace.cominnovareacademics.in Specifically, these compounds have been observed to slightly increase acetylcholinesterase (AChE) activity in the lateral septum and globus pallidus, while decreasing it in the vertical diagonal band. scispace.cominnovareacademics.in An increase in cortical muscarinic acetylcholine receptor capacity has been proposed as a potential mechanism for the memory-improving effects of Withania somnifera extracts. scispace.com Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate many of acetylcholine's functions in the central nervous system. libretexts.org The M1 receptor subtype, in particular, is involved in processes that facilitate learning and memory. mdpi.com

GABAergic System: The glycowithanolides from Withania somnifera, including sitoindosides, are also reported to modulate the GABAergic system. tums.ac.ir Some studies suggest that these compounds can enhance GABAergic signaling, which contributes to reducing neuronal excitability and may explain some of the anxiolytic effects observed with the plant extract. bonza.dogacs.org

Serotonergic and Other Monoamine Pathways: The regulation of monoamine neurotransmitters, including serotonin and dopamine, is another area where the constituents of Withania somnifera exert their effects. Balanced serotonin metabolism and support for dopamine pathways contribute to mood stability and cognitive function. bonza.dog Studies on sleep-deprived rats showed that treatment with an ashwagandha extract, containing these sitoindosides, helped to ameliorate the decline in serum serotonin and dopamine levels. mdpi.com

Table 2: Modulation of Neurotransmitter Systems by Withania somnifera Constituents

| Neurotransmitter System | Observed Effects | Potential Outcome |

|---|---|---|

| Cholinergic | Increased cortical muscarinic acetylcholine receptor capacity. scispace.com | Enhanced cognition and memory. scispace.com |

| Altered acetylcholinesterase (AChE) activity in specific brain regions. scispace.cominnovareacademics.in | Modulation of acetylcholine levels. | |

| GABAergic | Potentiation of GABA receptor activity. tums.ac.irbonza.dog | Reduced neuronal excitability, anxiolytic effects. bonza.dog |

| Serotonergic | Balanced serotonin metabolism. bonza.dog | Improved mood stability. bonza.dog |

| Dopaminergic | Support of dopamine pathways. bonza.dog | Enhanced motivation and focus. bonza.dog |

Anti-stress Activity in Experimental Animal Models

Sitoindosides have demonstrated significant anti-stress (adaptogenic) properties in various preclinical studies. Sitoindosides VII and VIII, isolated from Withania somnifera, have been specifically investigated for this activity. scite.ai These compounds, along with sitoindosides IX and X, are considered key anti-stress agents within the plant. wjpmr.comathmsi.orgnih.gov

In animal models, these sitoindosides have shown efficacy in mitigating the effects of both acute and chronic stress. wjpmr.comnih.gov For instance, in a rat model of chronic stress, which can lead to conditions like cognitive deficits, immunosuppression, and gastric ulceration, extracts containing sitoindosides were found to attenuate these adverse effects. scispace.com When subjected to a variety of stressors, including cold, hypoxia, and restraint, rats treated with a biologically active constituent (referred to as Compound X, likely a sitoindoside) from Withania somnifera showed increased endurance and faster recovery compared to control groups. researchgate.netmetta-essentials.com

The anti-stress activity of sitoindosides is often potentiated by the presence of other compounds from the plant, such as withaferin A. scispace.comscite.ai This suggests a synergistic effect among the various constituents. The mechanisms underlying these adaptogenic effects are thought to involve the modulation of the body's stress response systems, helping to stabilize physiological processes and reduce the negative impacts of stress. nih.govnih.gov

Table 3: Anti-stress Activity of Withania somnifera Constituents in a Cold-Hypoxia-Restraint (C-H-R) Model

| Treatment Group | Effect on Time to Reach Rectal Temperature of 23°C | Effect on Recovery Time to Reach Rectal Temperature of 37°C |

|---|---|---|

| Control (Saline) | Baseline | Baseline |

| Fresh Aqueous Suspension (360 mg/kg) | ~38% increase | ~13% decrease |

| Compound X (20 mg/kg) | ~54% increase | ~33% decrease |

Data from a study on rats subjected to multiple stressors. metta-essentials.com

Anti-ulcerogenic Activity

Research has indicated that this compound and related compounds possess protective effects against gastric ulcers.

Investigation in Gastric Ulcer Models

The anti-ulcerogenic properties of Withania somnifera extracts, which contain sitoindosides, have been evaluated in several experimental models of gastric ulcers in rats. nih.gov These models include ulcers induced by stress (such as cold and restraint stress), as well as those induced by chemical agents like ethanol and aspirin. nih.govnih.govscielo.br

In studies on stress-induced ulcers, pretreatment with Withania somnifera extracts significantly reduced the incidence and severity of gastric lesions. scispace.comnih.gov The plant's constituents have been shown to be effective against ulcers induced by immobilization and cold stress. nih.gov Furthermore, extracts have demonstrated protective effects in models of chemically-induced ulcers. nih.govscielo.br For example, a methanolic extract of Withania somnifera was found to significantly reduce the ulcer index in rats. scispace.com This effect was accompanied by a decrease in the volume of gastric secretion and acidity. scispace.com

The anti-ulcer activity is believed to be mediated through multiple mechanisms, including the strengthening of the gastric mucosal defense system and antioxidant properties. scispace.comscielo.br

Role in Tissue Clearance and Wound Healing Mechanisms

The healing of a gastric ulcer is a complex, programmed repair process involving inflammation, cell proliferation, re-epithelialization, and the formation of new blood vessels (angiogenesis). nih.govmdpi.com While direct studies on this compound's role in the specific cellular mechanisms of ulcer healing are limited, the broader effects of related compounds suggest a potential contribution to this process.

The healing process is controlled by various growth factors and cytokines. nih.govmdpi.com The anti-stress and antioxidant activities of sitoindosides may contribute to a more favorable environment for tissue repair. scispace.com For instance, studies on Withania somnifera extracts have shown an increase in antioxidant defense enzymes and a decrease in lipid peroxidation, which can protect tissues from further damage and support healing. scispace.com The process of wound healing in general, including gastric ulcers, involves distinct phases: hemostasis, inflammation, proliferation, and remodeling. explorationpub.com Cytokines play a crucial role in orchestrating the movement of immune cells to clear debris and promote tissue regeneration. explorationpub.com The immunomodulatory effects reported for sitoindosides could potentially influence this cytokine-mediated healing cascade. scispace.com

Antidiabetic Potential

This compound has been identified as a compound with potential antidiabetic activity. It has been isolated from various plants, including Musa paradisiaca (banana). phytopharmajournal.comresearchgate.net The primary mechanism through which its antidiabetic effects are being explored is the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. researchgate.net

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, ultimately leading to lower blood glucose levels. researchgate.net

In silico studies have modeled the binding affinity of several compounds from Withania somnifera, including this compound, to the DPP-4 enzyme. researchgate.net These studies suggest that this compound has a binding affinity comparable to that of standard DPP-4 inhibitors. researchgate.net This indicates its potential as a natural alternative for the management of type 2 diabetes. Further research on ethanol extracts of Withania coagulans fruit, which contains withanoside IV (a related compound), has shown significant beneficial effects on glucose and insulin levels in diabetic rats, supporting the potential of this class of compounds in diabetes treatment. nih.gov The broader context of herbal medicine reveals numerous plants with hypoglycemic properties, acting through various mechanisms including insulinomimetic activity. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a transmembrane glycoprotein that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis. ajol.info The inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes, as it increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release. ajol.infofrontiersin.org

In the scientific literature, this compound has been identified as a potent inhibitor of the DPP-4 enzyme. ajol.inforesearchgate.net However, direct in vitro studies detailing its specific IC50 value or the kinetics of its inhibitory action are not extensively reported. Instead, this compound is frequently utilized as a reference compound or a standard potent blocker in computational and comparative studies. ajol.info For instance, in research focused on the DPP-4 inhibitory activity of catechin isolated from Withania somnifera, this compound was included among a group of known inhibitors (along with withaferin A, cuscohygrine, scopoletin, and tropine) to benchmark the binding potency of the primary compound under investigation. ajol.inforesearchgate.net This use as a positive control underscores its recognized potential as a significant DPP-4 inhibitor, although specific quantitative inhibitory data remains to be fully characterized in dedicated studies.

Molecular Docking Studies with Relevant Enzyme Targets

Molecular docking is a computational technique used to predict how a ligand, such as this compound, might bind to the active site of a target protein, providing insights into its potential inhibitory mechanisms. researchgate.netresearchgate.net

Dipeptidyl Peptidase-4 (DPP-4): Molecular docking simulations have been performed to understand the interaction between this compound and the DPP-4 enzyme. ajol.info These in silico models have included this compound as one of several bioactive compounds from Withania somnifera to compare their binding affinities with the DPP-4 active site. ajol.inforesearchgate.net The studies confirmed that this compound, like other potent inhibitors, shows favorable interactions within the enzyme's binding pocket. ajol.info While specific binding energy values for this compound are not consistently detailed in these comparative analyses, its inclusion as a benchmark highlights its predicted strong affinity for the DPP-4 receptor. ajol.inforesearchgate.net

Other Enzyme Targets (α-Amylase and α-Glucosidase): α-Amylase and α-glucosidase are key enzymes in carbohydrate metabolism, and their inhibition is another therapeutic approach for managing hyperglycemia. researchgate.netresearchgate.netfrontiersin.org While molecular docking studies have been conducted on structurally related compounds, such as Sitoindoside I against α-amylase, specific in silico analyses detailing the interaction of this compound with either α-amylase or α-glucosidase are not available in the reviewed scientific literature. researchgate.netresearchgate.netwisdomlib.org

Antiviral Activities

The potential of natural compounds as antiviral agents is a significant area of research, with computational methods providing a first-pass screening of promising candidates. scielo.brmdpi.com

In silico Molecular Docking Against Viral Proteins (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.netnih.gov In silico studies have investigated numerous phytochemicals for their ability to bind to and inhibit Mpro. researchgate.net Research on constituents from Withania somnifera has shown that several related withanolides, specifically Withanoside II, Withanoside IV, Withanoside V, and Sitoindoside IX, exhibit high docking ability and strong binding energies with the SARS-CoV-2 Mpro. researchgate.netwisdomlib.orgnih.gov However, specific molecular docking studies focusing exclusively on the interaction between this compound and SARS-CoV-2 Mpro have not been reported in the reviewed literature.

In vitro Antiviral Screening

While the broader class of sitoindosides and extracts from Withania somnifera are known to possess various pharmacological properties, including potential antiviral effects, specific in vitro screening data for the isolated this compound compound against SARS-CoV-2 or other viruses is currently lacking in the scientific literature. rjptonline.orgbiorxiv.org

Investigated Effects on Cell Proliferation and Apoptosis (in relevant disease models, e.g., cancer cell lines focusing on mechanisms)

The modulation of cell proliferation and the induction of apoptosis (programmed cell death) are key mechanisms for anticancer agents. nih.govnih.gov Phytochemicals from Withania somnifera, including withanolides and sitoindosides, have been extensively studied for these properties. tandfonline.comnih.govaacrjournals.org

Pre-clinical Pharmacological Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

ADME studies in animal models provide insights into how a compound is handled by a living organism. Constituents of Withania somnifera, including Sitoindoside IV, have been shown to be rapidly absorbed in animal systems sigmaaldrich.com.

Oral absorption is a key parameter for compounds intended for oral administration. In Sprague-Dawley rats, following oral administration of a Withania somnifera extract at a dose of 500 mg/kg, this compound (referred to as withanoside IV) reached a maximum plasma concentration (Cmax) of 14 ng/mL. This peak concentration was observed at a time to maximum concentration (Tmax) of 0.8 hours sigmaaldrich.com.

Further investigation into its absorption characteristics involved an ex vivo permeability study utilizing an everted intestine apparatus. This study revealed that this compound demonstrated maximum absorption from the donor compartment to the acceptor compartment. Its relatively higher solubility, indicated by a Log P value of 1.22, was noted to facilitate its transport across the intestinal barrier frontiersin.org.

In silico predictions for this compound suggest a human intestinal absorption (HIA) rate of 71.9% guidetopharmacology.orgnih.gov. Permeability assessments using cell-based models indicate a Caco-2 permeability of -5.182 and an MDCK permeability of 5.25E-06 guidetopharmacology.org. It has been observed that glycosylated and polar compounds, such as this compound, generally exhibit low permeability in canine kidney cell culture systems nih.gov.

Table 1: Oral Absorption Parameters of this compound in Sprague-Dawley Rats (Note: In a dynamic environment, this table could be interactive, allowing for sorting or filtering.)

| Parameter | Value | Animal Model | Source |

| Cmax (ng/mL) | 14 | Sprague-Dawley rats | sigmaaldrich.com |

| Tmax (hours) | 0.8 | Sprague-Dawley rats | sigmaaldrich.com |

| HIA (in silico) | 71.9% | Predicted | guidetopharmacology.orgnih.gov |

| Caco-2 Permeability | -5.182 | In silico | guidetopharmacology.org |

| MDCK Permeability | 5.25E-06 | In silico | guidetopharmacology.org |

The distribution of a compound throughout the body is influenced by factors such as blood flow, protein binding, and tissue permeability nih.gov. In silico studies predict that this compound (referred to as withanoside IV) may not readily cross the blood-brain barrier (BBB), with a probability exceeding 0.8 nih.gov. While general information on the distribution of other Withania somnifera constituents like Withaferin A indicates widespread distribution in rats with higher concentrations in specific tissues such as the lungs, detailed tissue distribution profiles specifically for this compound are limited in the available literature sigmaaldrich.com.

Metabolism involves the biochemical modification of a compound, primarily by enzymes in the liver nih.gov. A key metabolic finding for this compound is the identification of Sominone as its main aglycone metabolite following oral administration uni.lu. This suggests that deglycosylation is a significant metabolic pathway for this compound.

While specific cytochrome P450 (CYP) enzyme involvement in this compound metabolism is not explicitly detailed, broader studies on Withania somnifera extracts and some of their constituents, including sitoindosides I-IV and VII-X, indicate no inhibitory activity against CYP3A4 in in vitro rat and human microsomes. Similarly, no CYP1A inhibitory activity was observed sigmaaldrich.com. Metabolic stability assays are designed to assess a compound's susceptibility to biotransformation and its elimination rate uni.lunih.gov.

Information regarding the specific excretion patterns (e.g., urinary, fecal percentages) of this compound or its metabolites in animal models or humans was not identified in the reviewed literature sigmaaldrich.com.

Metabolic Pathways and Metabolite Identification (if available for this compound)

In Vitro Metabolic Stability and Permeability Studies

In vitro studies are foundational for early assessment of a compound's metabolic fate and ability to permeate biological membranes nih.gov. Metabolic stability refers to a compound's susceptibility to biotransformation, often expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint) nih.gov.

Regarding permeability, while canine kidney cell culture systems indicated low permeability for glycosylated and polar compounds like this compound nih.gov, an ex vivo everted intestine apparatus study demonstrated maximum absorption of this compound across the intestinal barrier, attributing this to its higher solubility (Log P = 1.22) frontiersin.org. In silico predictions also provide Caco-2 and MDCK permeability values for this compound guidetopharmacology.org.

Target Identification and Receptor Binding Studies

Target identification and receptor binding studies aim to elucidate the specific molecular targets through which a compound exerts its biological effects.

This compound has been investigated for its binding affinity to Dipeptidyl Peptidase-4 (DPP-4) enzyme, a known target for the management of type 2 diabetes mellitus. It demonstrated comparable binding affinity to established DPP-4 inhibitors and other bioactive compounds from Withania somnifera.

Furthermore, this compound (referred to as Withanoside IV) has exhibited neuroprotective and neuroenhancing properties in in vitro and pre-clinical models. Computational docking studies have indicated that this compound possesses a high docking energy of -11.02 Kcal/mol against the SARS-CoV-2 main protease (Mpro), suggesting its potential as an inhibitor of this viral enzyme.

The metabolite of this compound, Sominone, has shown significant activity in inducing axonal and dendritic regeneration and synaptic reconstruction in cultured rat cortical neurons that were damaged by amyloid-beta (Aβ). This finding suggests that Sominone, derived from this compound, may contribute to ameliorating neuronal dysfunction in Alzheimer's disease uni.lu. While not directly this compound, the related compound Sitoindoside IX has also demonstrated binding affinity to the Torpedo californica acetylcholinesterase (5NUU) receptor, a target for Alzheimer's disease, with a binding affinity of -8.5 kcal/mol.

Table 2: Key Receptor Binding and Target Interaction Data for this compound (Note: In a dynamic environment, this table could be interactive, allowing for sorting or filtering.)

| Target | Interaction Type | Binding Affinity / Docking Energy | Context | Source |

| Dipeptidyl Peptidase-4 (DPP-4) | Binding Affinity | Comparable to standard inhibitors | Type 2 Diabetes Mellitus | |

| SARS-CoV-2 Main Protease (Mpro) | Docking Energy | -11.02 Kcal/mol | Potential Inhibitor |

Synthetic Modifications and Analog Development

Strategies for Derivatization to Optimize Bioactivity

Derivatization strategies for Sitoindoside IV and related glycowithanolides primarily aim to improve their potency, selectivity, and pharmacokinetic properties. Given the steroidal and glycosidic nature of this compound, modifications often target the hydroxyl groups present on both the aglycone (steroidal) and glycone (sugar) moieties, as well as the acyl ester linkage.

A common approach involves the acylation of hydroxyl groups. For withanolides, including sitoindosides, modifications are frequently performed at positions such C-4 and C-27 . Research indicates that the presence of an ester group at the C-27 position generally leads to increased activity compared to non-esterified counterparts . Specific examples within the withanolide family, such as acetylated derivatives like withalongolide A 4,19,27-triacetate and withalongolide B 4,19-diacetate, have demonstrated enhanced potency nih.gov.

Another key strategy involves the introduction or modification of specific functional groups on the steroidal backbone. For instance, studies on withanolides have shown that the presence of a β-hydroxy group at the C-4 position and a 5β,6β-epoxy group in ring B can significantly increase their biological potency . Michael addition reactions have also been employed to create 3-substituted withanolides, further expanding the chemical space for derivatization .

For sitoindosides specifically, the nature of the acyl group and the glycosidic linkage are critical points of modification. Sitoindoside II, a related glycowithanolide, is characterized by its unique oleoyl group, and its synthesis involves regioselective acylation of β-sitosterol glucoside wikidata.org. Other naturally occurring sitoindosides, such as Sitoindosides VII and VIII, contain additional acyl groups, while Sitoindosides IX and X feature a glucose moiety at carbon 27, highlighting the importance of acyl and glycosylation patterns in their structure-activity relationships ukscip.comimsc.res.in.

Semisynthesis from Precursor Compounds

Semisynthesis offers an efficient route to obtain this compound analogs by starting from readily available natural precursors that already possess a significant portion of the desired complex molecular scaffold. This approach leverages the inherent complexity of natural products, reducing the number of synthetic steps required compared to total synthesis.

A prime example of semisynthesis relevant to this compound is the preparation of Sitoindoside II. Its synthetic route commences with β-sitosterol glucoside, a compound isolated from Withania somnifera extracts wikidata.org. The β-D-glucose configuration at the C3 position of this precursor is crucial for subsequent regioselective acylation, which introduces the fatty acid ester moiety characteristic of sitoindosides wikidata.org. This demonstrates how a naturally derived glycoside can be chemically modified to yield other members of the sitoindoside family.

More broadly, for withanolides, semisynthetic analogs have been successfully developed through slight modifications of standard acylation procedures from parent withanolides like withaferin A or withalongolide A nih.gov. These methods often involve targeted chemical transformations, such as acylation of hydroxyl groups, to introduce new functionalities or alter existing ones, leading to derivatives with improved biological profiles nih.gov. The definition of semisynthesis itself involves the use of a naturally-derived starting material or compound, or even a naturally derived process like enzymatic catalysis mdpi.com.

Total Synthesis Approaches for Structural Analogs

The total synthesis of complex natural products like this compound, which features a steroidal aglycone, a sugar moiety, and a fatty acid ester, represents a significant challenge in synthetic organic chemistry. The presence of numerous chiral centers, the formation of the polycyclic steroidal skeleton, and the construction of the glycosidic and ester linkages demand highly controlled and stereoselective synthetic methodologies.

Due to the inherent difficulty in synthesizing sterocontrolled withanolide skeletons from simple building blocks, most synthetic modifications in this class of compounds have historically relied on derivatization or semisynthesis from naturally occurring parent molecules . This highlights the formidable nature of de novo total synthesis for such intricate structures.

While specific total synthesis routes for this compound itself are not widely reported in the readily available literature, general approaches for the total synthesis of other complex withanolides and their structural analogs have been explored. These syntheses often involve multi-step sequences with key reactions designed to build the characteristic steroidal framework and introduce the necessary oxygenation patterns. For instance, the total synthesis of certain withasomnine natural products and their non-natural analogs has been achieved, with a crucial step involving a 1,3-dipolar cycloaddition reaction nih.gov. Such approaches underscore the ingenuity and advanced synthetic techniques required to construct these elaborate molecules from simpler chemical precursors. The complexity of forming the correct stereochemistry at multiple centers and the challenges associated with glycosidic bond formation contribute to the demanding nature of total synthesis for glycosteroids like this compound.

Advanced Analytical Method Development and Quality Control

Quantitative Analysis Techniques for Sitoindoside IV

A range of chromatographic techniques are employed for the quantitative analysis of this compound, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

UHPLC-MS/MS stands as a powerful and highly sensitive technique for the quantification of this compound, especially in complex biological matrices. nih.gov This method combines the superior separation capabilities of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry. In a pharmacokinetic study of Withania somnifera constituents, a UHPLC-MS/MS method was developed and validated for the simultaneous estimation of several withanosides and withanolides, including withanoside IV, in rat plasma. nih.gov The method demonstrated excellent selectivity and reproducibility, allowing for the determination of key pharmacokinetic parameters. nih.gov For instance, after oral administration of a Withania somnifera extract, the maximum plasma concentration (Cmax) for withanoside IV was found to be 13.833 ± 3.727 ng/mL, which was reached at a Tmax of 0.750 ± 0.000 hours. nih.gov

High-Performance Liquid Chromatography coupled with a Photodiode Array (PDA) detector is a widely used and robust method for the quantitative analysis of this compound. ejgm.co.uk This technique allows for the simultaneous quantification of multiple components in a sample. A validated HPLC-PDA method can separate various withanosides and withanolides, including this compound. acs.org The method's validation as per International Council for Harmonisation (ICH) guidelines ensures its linearity, precision, and accuracy for routine quality control. acs.org In one such study, the limits of detection (LOD) and quantification (LOQ) for withanoside IV were determined to be in the range of 0.213–0.362 μg/mL and 0.646–1.098 μg/mL, respectively. acs.orgresearchgate.net

Table 1: HPLC-PDA Method Parameters

| Parameter | Value |

|---|---|

| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5µm) ejgm.co.uk |

| Mobile Phase | Gradient of water, methanol, and acetonitrile ejgm.co.uk |

| Flow Rate | 1.0 ml/min ejgm.co.uk |

| Detection | PDA at 254 nm ejgm.co.uk |

| Injection Volume | 20 µl ejgm.co.uk |

Thin-Layer Chromatography (TLC) combined with densitometry offers a simpler and more cost-effective alternative for the quantification of this compound. unair.ac.idchemrxiv.org This method involves separating the compounds on a TLC plate, followed by scanning the plate with a densitometer to measure the absorbance or fluorescence of the spots. longdom.org A validated high-performance thin-layer chromatography (HPTLC) method has been developed for the simultaneous quantification of various compounds in Withania somnifera, including withanoside IV. researchgate.net This method demonstrated good linearity (R2 > 0.99) and recovery for the analyzed compounds. researchgate.net Densitometric analysis is performed at a specific wavelength to ensure accurate quantification. nih.gov

Table 2: HPTLC-Densitometry Method Parameters

| Parameter | Value |

|---|---|

| Stationary Phase | Silica gel 60 F254 TLC plates nih.gov |

| Mobile Phase | Ethyl acetate‒chloroform‒methanol‒water (8:3:4.4:1.8, V/V) researchgate.net |

| Densitometric Analysis | Performed after derivatization at 540 nm for withanoside IV researchgate.net |

| Linearity Range (Withanoside IV) | 400–2000 ng/band researchgate.net |

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

Method Validation Parameters for Robustness and Reliability

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. elementlabsolutions.com Key validation parameters include linearity, calibration curve establishment, and the determination of detection and quantification limits. biotecnologiebt.it

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. europa.eu Establishing a linear relationship is fundamental for accurate quantification. sps.nhs.uk This is typically achieved by analyzing a series of standard solutions of known concentrations (usually a minimum of five) to construct a calibration curve. waters.com The correlation coefficient (r²) of the calibration curve should ideally be greater than 0.99, indicating a strong linear relationship. researchgate.net For instance, a validated UHPLC-PDA method for withanoside IV showed a linear calibration curve with r² > 0.99 within the tested concentration ranges. acs.orgresearchgate.net